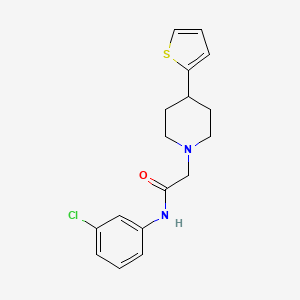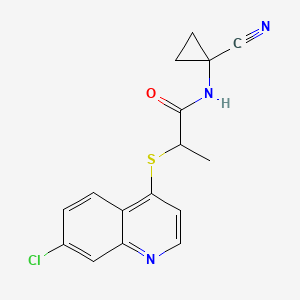
N-(3-chlorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide, also known as CT-3, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic benefits. CT-3 is a member of the family of compounds known as synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant.
Scientific Research Applications
Synthesis and Characterization
Research in this area primarily involves the synthesis and characterization of various acetamide derivatives, incorporating different functional groups and assessing their chemical properties. For instance, the synthesis of N-substituted derivatives featuring acetamide groups linked to heterocyclic cores like 1,3,4-oxadiazole has been explored. These compounds have been characterized using techniques such as IR, EI-MS, 1H NMR, and 13C-NMR, indicating a focus on understanding the structural aspects of these molecules and their potential as pharmacological agents (K. Nafeesa et al., 2017).
Pharmacological Evaluation
Several studies have evaluated the pharmacological potential of acetamide derivatives, with a particular emphasis on antibacterial activity. Compounds bearing heterocyclic rings such as 1,3,4-oxadiazole linked to piperidine or piperazine units have been synthesized and assessed for their ability to inhibit the growth of various bacterial strains. These studies reveal moderate to significant antibacterial properties, highlighting the potential of these compounds in addressing microbial infections (Kashif Iqbal et al., 2017).
Mechanistic Insights and Molecular Interactions
Research has also delved into understanding the mechanisms underlying the biological activity of acetamide derivatives. For instance, studies on the transition structures and reaction mechanisms of 1,3-dipolar cycloadditions involving phenyl azide and enamines derived from acetophenone or phenylacetaldehyde and piperidine have been conducted. These investigations provide insights into the molecular interactions and reactivity patterns of such compounds, contributing to the design of more effective pharmacological agents (Steven A. Lopez et al., 2013).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-thiophen-2-ylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2OS/c18-14-3-1-4-15(11-14)19-17(21)12-20-8-6-13(7-9-20)16-5-2-10-22-16/h1-5,10-11,13H,6-9,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABKATXAEHCKSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CS2)CC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-2-(4-(thiophen-2-yl)piperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[[(2-Methylpropan-2-yl)oxycarbonylamino]methyl]thiophene-3-carboxylic acid](/img/structure/B2780995.png)



![Methyl spiro[1,2-dihydroindole-3,1'-cyclopentane]-6-carboxylate;hydrochloride](/img/structure/B2781002.png)
![(2Z)-2-[(3-fluoro-4-methoxyphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2781003.png)


![N-(4-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781010.png)
![N-[3-(dimethylamino)propyl]-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2781011.png)
![1-(3-Fluorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2781012.png)

![3-Chloro-4-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]pyridine](/img/structure/B2781016.png)
